molecular formula C16H12O8 B153747 Gossypetin 3-methyl ether CAS No. 86749-51-1

Gossypetin 3-methyl ether

Cat. No. B153747
CAS RN: 86749-51-1
M. Wt: 332.26 g/mol
InChI Key: WLHKPDQFOBROCS-UHFFFAOYSA-N
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Description

Gossypetin 3-methyl ether is a derivative of gossypetin, a hexahydroxylated flavonoid known for its pharmacological activities, including antioxidant, antibacterial, and anticancer properties. Gossypetin and its derivatives have been isolated from various plants and have been the subject of numerous chemical and biological studies .

Synthesis Analysis

The synthesis of gossypetin derivatives involves chemical transformations and methylation processes. For instance, gossypetin 7-β-D-glucopyranoside can be fully methylated using dimethyl sulfate and potassium carbonate in an acetone medium to produce gossypetin hexamethyl ether . Additionally, the methylation process can lead to the migration of methoxy groups, as observed in the formation of gossypetin hexamethyl ether .

Molecular Structure Analysis

The molecular structure of gossypetin derivatives has been elucidated using chemical and spectroscopic methods. For example, gossypetin-7,8,3',4'-tetramethyl ether has been identified and its structure confirmed through such methods . The constitution of gossypetin derivatives, such as the 8-monoglucoside of gossypetin, has been confirmed by detailed studies of the methylation and hydrolysis products .

Chemical Reactions Analysis

Gossypetin derivatives undergo various chemical reactions, including nuclear oxidation, which can introduce new hydroxyl groups into the molecule. For instance, the oxidation of partial methyl ethers of gossypetin can lead to the formation of compounds with additional hydroxyl groups, which are useful intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of gossypetin derivatives, such as melting points and spectral data, have been characterized to confirm their structures. For example, the substance previously known as "the acetyl derivative of gossypetin 3,3',4',5,8-pentamethyl ether" was established to be gossypetin hexamethyl ether based on its melting point and IR spectra . The natural occurrence of gossypetin derivatives, such as the 7- and 8-monomethyl ethers, has been reported in various plant species, indicating their stability and presence in different environmental conditions .

Scientific Research Applications

Flavonoid Derivatives and Composition

Gossypetin 3-methyl ether is part of a group of polyoxygenated flavonoid derivatives. Research has identified it in plants like Eugenia edulis, along with other derivatives like gossypetin-3,8-dimethyl ether-5-O-beta-glucoside and myricetin-3,5,3'-trimethyl ether, highlighting its natural occurrence and diversity in plant species (Hussein et al., 2003).

Antioxidant Properties

Gossypetin 3-methyl ether demonstrates significant antioxidant properties. A study on Fagopyrum dibotrys (a perennial herb) isolated this compound and noted its high antioxidant activity in a DPPH radical scavenging assay, indicating its potential use in oxidative stress-related treatments (Wang et al., 2005).

Potential in Cancer Research

A 2019 study highlighted the role of gossypetin in inhibiting esophageal cancer growth both in vitro and in vivo. It was found to inhibit specific protein kinases and induce apoptosis in cancer cells, presenting a promising direction for cancer treatment research (Xie et al., 2019).

Protective Effects on Human Cells

Research indicates that gossypetin 3-methyl ether has protective effects against oxidative stress and inflammation in human keratinocytes. This suggests its potential therapeutic use in skin-related conditions and oxidative stress mitigation (Sobeh et al., 2019).

Atheroprotective Effects

Studies have shown that gossypetin can play a significant role in cardiovascular health. It exhibits atheroprotective effects by inducing autophagy in endothelial cells, reducing atherosclerotic lesions, and improving endothelial function (Lin, 2015).

Anti-Atherosclerotic Potential

Further underlining its cardiovascular benefits, gossypetin has been found to inhibit LDL oxidation and foam cell formation, two key factors in atherosclerosis development. This positions gossypetin as a potential anti-atherosclerotic agent (Chen et al., 2013).

Cytoprotective Role in Chemotherapy

Gossypetin has demonstrated cytoprotective effects against the toxicity of cyclophosphamide in human lymphocyte cultures, suggesting its potential as an adjunct in chemotherapy to protect healthy cells (Ustunsoy et al., 2016).

Safety And Hazards

Gossypetin 3-methyl ether may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHKPDQFOBROCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gossypetin 3-methyl ether

CAS RN

86749-51-1
Record name Gossypetin 3-methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086749511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GOSSYPETIN 3-METHYLETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3R23F5MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JB Harborne - Phytochemistry, 1981 - Elsevier
… After completion of the above identification, gossypetin 3’-methyl ether was reported for the first time to occur as the 7-(6-acetylglucoside) in aerial parts of Haplophyllum perforatum (…
Number of citations: 30 www.sciencedirect.com
JB Harborne, M Boardley - Zeitschrift für Naturforschung C, 1983 - degruyter.com
… led to the isolation and characterisation of gossypetin 3'-methyl ether 7-glu coside (3); an acylated 7-glucoside of the same aglycone was also present. Gossypetin 3'-methyl ether (4) is …
Number of citations: 11 www.degruyter.com
NC Veitch, RJ Grayer - Natural product reports, 2008 - pubs.rsc.org
Covering: January 2004 to December 2006. Previous review: Nat. Prod. Rep., 2004, 21, 539–573 This review describes more than 600 new examples of naturally occurring flavonoids …
Number of citations: 362 pubs.rsc.org
LJM Rao - The Flavonoids: Advances in Research since 1980, 2013 - books.google.com
… These include the 7–neohesperidosides of gossypetin 3'-methyl ether and 8, 3'-dimethyl ether (Yuldashev et al., 1985a, b) and the 3–neohesperidoside of 3, 7, 2', 3', 4'-…
Number of citations: 0 books.google.com
Y Niu, F Li, C Inada, K Tanaka, S Watanabe… - … of Pharmaceutical and …, 2015 - Elsevier
In our previous study, the daily administration of chotosan (CTS), a Kampo formula consisting of Uncaria and other 10 different crude drugs, ameliorated cognitive deficits in several …
Number of citations: 19 www.sciencedirect.com
JB Harborne, RJ Grayer - The Flavonoids Advances in …, 2017 - api.taylorfrancis.com
The flavonoid pigments are responsible for the majority of flower colours present in nature and hence provide attraction to pollinating insects. Furthermore, each class of pollinator …
Number of citations: 194 api.taylorfrancis.com
AS Khan, AS Khan - Medicinally Important Trees, 2017 - Springer
This chapter explains antidiabetic activities of woody plants like Achras sapota, Bombax ceiba, Barringtonia acutangula, Casuarina equisitifolia, Conocarpus lancifolius, Eriobotrya …
Number of citations: 3 link.springer.com
M Kaouadji, JM Morand, J Garcia - Journal of natural products, 1993 - ACS Publications
… mixed acylation from Libocedrus bidwillii leaf (Cupressaceae) (10), quercetin 3-(2galloyl rhamnoside) from Polygonum filliforme (Polygonaceae) (11), and gossypetin 3'-methyl ether 3-(…
Number of citations: 30 pubs.acs.org
AS Khan - 2017 - books.google.com
This book provides researchers and advanced students associated with plant and pharmaceutical sciences with comprehensive information on medicinal trees, including their …
Number of citations: 28 books.google.com

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